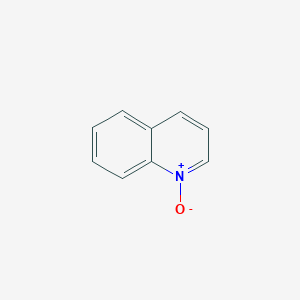
Quinoline 1-oxide
Cat. No. B160182
Key on ui cas rn:
1613-37-2
M. Wt: 145.16 g/mol
InChI Key: GIIWGCBLYNDKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04761403
Procedure details


Peracetic acid (7.5 mL, 39 mmole, 40%) and quinoline (5 g, 39 mmole) were stirred for 2 hours. Much of the acetic acid was removed from the reaction mixture in vacuo. The resulting residue was dissolved in methylene chloride (50 mL) and washed twice with saturated sodium bicarbonate solution. After drying over MgSO4 the solvent was evaporated and the residue was triturated with ether. The resulting tan solid was collected by filtration. This material was carried on without further characterization.
Name
Peracetic acid
Quantity
7.5 mL
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C(OO)(=[O:3])C.[N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1>>[N+:6]1([O-:3])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
Peracetic acid
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Much of the acetic acid was removed from the reaction mixture in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in methylene chloride (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with saturated sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over MgSO4 the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting tan solid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+]1(=CC=CC2=CC=CC=C12)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
